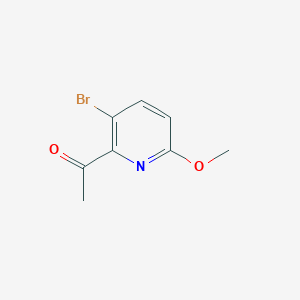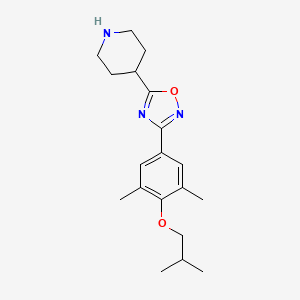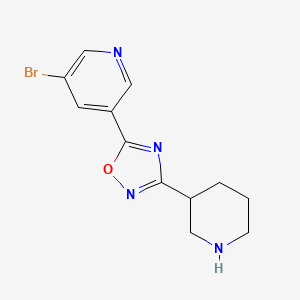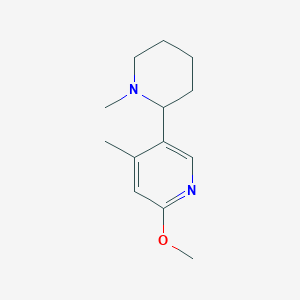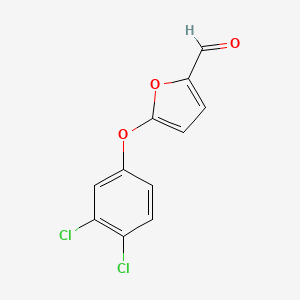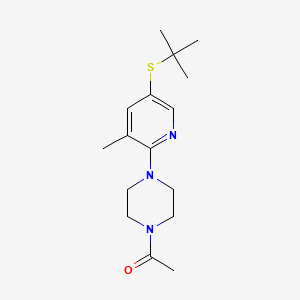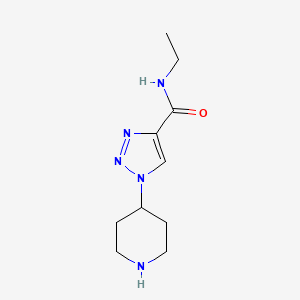![molecular formula C10H21N3O B11805084 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one typically involves the reaction of a piperidine derivative with a suitable amine. One common method involves the reaction of 3-(dimethylamino)piperidine with an appropriate amino-propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can influence various biochemical pathways, including those involved in neurotransmission and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-1-[(3S)-3-(methylamino)piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-(ethylamino)piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one
Uniqueness
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1 |
Clave InChI |
JJGSXWPBPJHWPL-GKAPJAKFSA-N |
SMILES isomérico |
CC(C(=O)N1CCC[C@@H](C1)N(C)C)N |
SMILES canónico |
CC(C(=O)N1CCCC(C1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)
